The Versatility of Amino-PEG4-C1-Boc in Modern Drug Development: An In-depth Technical Guide
The Versatility of Amino-PEG4-C1-Boc in Modern Drug Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of therapeutic development, the strategic use of linker molecules is paramount to the design of sophisticated drug modalities. Among these, Amino-PEG4-C1-Boc has emerged as a critical building block, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and bioconjugation. Its unique bifunctional nature, combining a Boc-protected amine with a terminal reactive group, all connected by a flexible tetra-polyethylene glycol (PEG4) spacer, offers a high degree of control and versatility in the synthesis of complex biomolecular constructs.
This technical guide provides a comprehensive overview of the applications of Amino-PEG4-C1-Boc, with a focus on its role in targeted protein degradation. We will delve into its chemical properties, present quantitative data from relevant studies, and provide detailed experimental protocols for its use.
Core Applications of Amino-PEG4-C1-Boc
The primary application of Amino-PEG4-C1-Boc is as a heterobifunctional linker in the synthesis of PROTACs.[1][2][3] PROTACs are novel therapeutic agents designed to hijack the body's own cellular machinery to selectively eliminate disease-causing proteins.[4] They consist of two distinct ligands connected by a linker: one ligand binds to the target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1] The formation of this ternary complex (POI-PROTAC-E3 ligase) leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[4]
The PEG4 linker component of Amino-PEG4-C1-Boc offers several advantages in PROTAC design:
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Optimal Length and Flexibility: The length of the linker is a critical determinant of PROTAC efficacy, as it governs the proper orientation of the POI and E3 ligase for successful ubiquitination. The PEG4 chain provides a flexible spacer of a defined length.
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Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain can improve the solubility and cell permeability of the resulting PROTAC molecule, which are often large and complex.[5]
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Reduced Non-specific Binding: PEGylation is a well-established strategy to reduce non-specific binding and improve the pharmacokinetic properties of therapeutic molecules.
Beyond PROTACs, Amino-PEG4-C1-Boc is also utilized in various bioconjugation applications, such as the labeling of proteins, peptides, and other biomolecules.[6] The Boc-protected amine allows for a controlled, stepwise conjugation strategy, ensuring that the amine group is only revealed at the desired stage of the synthesis.
Quantitative Data
The selection of an appropriate linker is a critical step in PROTAC development, and its length can significantly impact the degradation efficiency. The following table summarizes data from a study on single amino acid-based PROTACs targeting the BCR-ABL oncogenic kinase, where the number of PEG units in the linker was varied.[7]
| PROTAC Compound | Linker | DC₅₀ (nM) | IC₅₀ (nM) |
| Arg-PEG1-Dasa | PEG1 | 0.85 | 0.3595 |
| Arg-PEG2-Dasa | PEG2 | >1 | 0.4308 |
| Arg-PEG3-Dasa | PEG3 | >1 | 0.5304 |
| Arg-PEG4-Dasa | PEG4 | >1 | 0.4861 |
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DC₅₀: Concentration required to degrade 50% of the target protein.
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IC₅₀: Concentration required to inhibit 50% of cell proliferation.
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Dasa: Dasatinib, a BCR-ABL inhibitor.
While Arg-PEG1-Dasa demonstrated the most potent degradation in this specific study, the data illustrates the "linkerology" aspect of PROTAC design, where even subtle changes in linker length can have a significant impact on biological activity. The use of a PEG4 linker, as in Amino-PEG4-C1-Boc, provides a valuable option in the optimization of PROTAC efficacy.
Physicochemical Properties of Amino-PEG4-C1-Boc
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₉NO₆ | [6] |
| Molecular Weight | 307.39 g/mol | [6] |
| CAS Number | 864680-64-8 | [6] |
| Purity | >95% | [6] |
| Appearance | To be determined | [6] |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C | [6] |
Experimental Protocols
The synthesis of a PROTAC using Amino-PEG4-C1-Boc typically involves a two-step process: 1) Boc deprotection to reveal the free amine, and 2) coupling of the deprotected linker to a desired ligand.
Boc Deprotection of Amino-PEG4-C1-Boc
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.
Materials:
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Amino-PEG4-C1-Boc
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Anhydrous Dichloromethane (DCM)
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Trifluoroacetic acid (TFA)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
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Rotary evaporator
Procedure:
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Dissolve Amino-PEG4-C1-Boc in anhydrous DCM (e.g., 10 mg/mL).
-
Add an equal volume of TFA to the solution.
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Stir the reaction mixture at room temperature for 1-2 hours.
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Monitor the deprotection reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
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Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).
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The resulting deprotected Amino-PEG4-C1 (as a TFA salt) can often be used directly in the subsequent coupling step.
Amide Coupling to an E3 Ligase Ligand
This protocol describes the coupling of the deprotected Amino-PEG4-C1 linker to a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or pomalidomide).
Materials:
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Deprotected Amino-PEG4-C1 (from the previous step)
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Carboxylic acid-functionalized E3 ligase ligand
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling reagent
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DIPEA (N,N-Diisopropylethylamine)
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Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
In a reaction vessel, dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
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In a separate vessel, dissolve the deprotected Amino-PEG4-C1 (1.0 equivalent) in anhydrous DMF.
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Add the solution of the deprotected linker to the activated E3 ligase ligand solution.
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Stir the reaction mixture at room temperature for 4-12 hours, or until the reaction is complete as monitored by LC-MS.
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Upon completion, the reaction mixture can be purified by preparative reverse-phase HPLC to isolate the E3 ligase-linker conjugate.
The resulting conjugate, which now possesses a terminal functional group from the "C1" part of the original linker, is then ready for conjugation to the protein of interest (POI) ligand to complete the PROTAC synthesis.
Visualizing Workflows and Pathways
PROTAC Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
